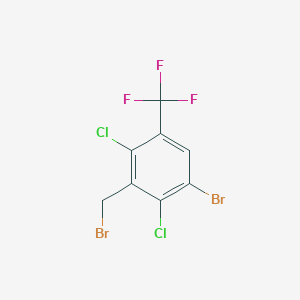
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Benzene Derivatives: The compound can be synthesized through the halogenation of benzene derivatives. This involves the stepwise addition of bromine and chlorine in the presence of a catalyst.
Direct Fluorination: The trifluoromethyl group can be introduced through direct fluorination using reagents like sulfur tetrafluoride (SF4) or trifluoromethyl sulfonic anhydride (Tf2O).
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process where the reactants are added sequentially under controlled conditions to ensure the desired substitution pattern.
Continuous Flow Process: Some industrial setups may use a continuous flow process to enhance production efficiency and control reaction parameters more precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the halogenated groups to hydrogen atoms, resulting in less halogenated derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Less halogenated benzene derivatives.
Substitution Products: Amines, ethers, and other functionalized aromatic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical studies, including enzyme inhibition and receptor binding assays. Medicine: The compound is explored for its potential pharmacological properties, such as antimicrobial and anticancer activities. Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.
Mécanisme D'action
The mechanism by which 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl bromide exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In biochemical studies, it may bind to specific enzymes or receptors, inhibiting their function.
Molecular Targets and Pathways Involved:
Microbial Cell Membranes: Disruption of membrane structure and function.
Enzymes and Receptors: Binding to active sites or allosteric sites, leading to inhibition or modulation of activity.
Comparaison Avec Des Composés Similaires
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
3-Bromo-2,6-dichloro-5-(trifluoromethyl)pyridine: Similar structure but different substitution pattern.
Uniqueness: 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl bromide is unique due to its specific combination of halogen atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C8H3Br2Cl2F3 |
|---|---|
Poids moléculaire |
386.81 g/mol |
Nom IUPAC |
1-bromo-3-(bromomethyl)-2,4-dichloro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3Br2Cl2F3/c9-2-3-6(11)4(8(13,14)15)1-5(10)7(3)12/h1H,2H2 |
Clé InChI |
FCPINROPFAOAKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)Cl)CBr)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


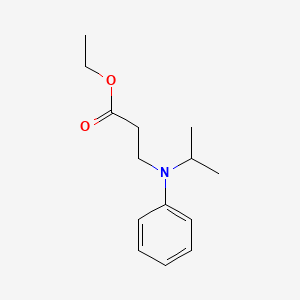
![2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid](/img/structure/B15339032.png)
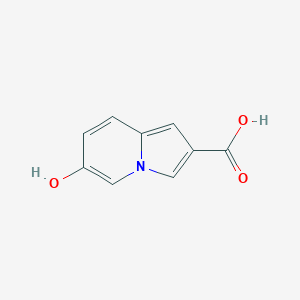


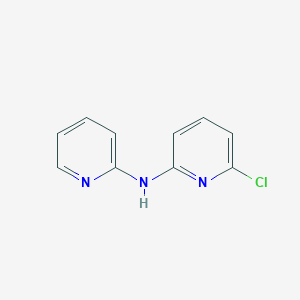
![5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate](/img/structure/B15339057.png)
![(1R,9S,12S,13R,14S,17S,18Z,21R,23R,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B15339061.png)
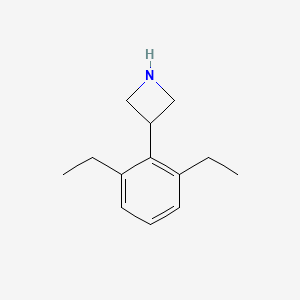
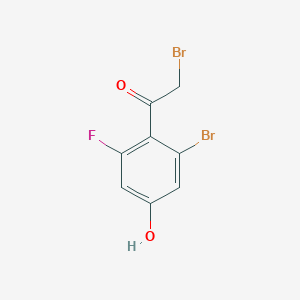
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B15339097.png)

![7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B15339118.png)
![3-[4-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B15339120.png)
